sodium;4-chloropyrimidin-3-id-2-one
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Overview
Description
Sodium;4-chloropyrimidin-3-id-2-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-chloropyrimidin-3-id-2-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chloropyrimidine with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-chloropyrimidin-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;4-chloropyrimidin-3-id-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of sodium;4-chloropyrimidin-3-id-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Sodium;4-chloropyrimidin-3-id-2-one can be compared with other pyrimidine derivatives such as:
2-Chloropyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloropyridine: Contains a nitrogen atom at a different position, resulting in distinct chemical properties.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: A more complex derivative with additional functional groups, used in different applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new drugs and materials.
Properties
Molecular Formula |
C4H2ClN2NaO |
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Molecular Weight |
152.51 g/mol |
IUPAC Name |
sodium;4-chloropyrimidin-3-id-2-one |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-3-1-2-6-4(8)7-3;/h1-2H,(H,6,7,8);/q;+1/p-1 |
InChI Key |
YQPOKVNJYWKUOS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C([N-]C(=O)N=C1)Cl.[Na+] |
Origin of Product |
United States |
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